molecular formula C9H15BrN2O3 B14129763 tert-butyl 5-(aminomethyl)-3-bromo-3H-1,2-oxazole-2-carboxylate

tert-butyl 5-(aminomethyl)-3-bromo-3H-1,2-oxazole-2-carboxylate

Cat. No.: B14129763
M. Wt: 279.13 g/mol
InChI Key: SDJVBWABRAAWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-5-(Aminomethyl)-3-bromoisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The “N-Boc” in its name refers to the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

Properties

Molecular Formula

C9H15BrN2O3

Molecular Weight

279.13 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-3-bromo-3H-1,2-oxazole-2-carboxylate

InChI

InChI=1S/C9H15BrN2O3/c1-9(2,3)14-8(13)12-7(10)4-6(5-11)15-12/h4,7H,5,11H2,1-3H3

InChI Key

SDJVBWABRAAWHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C=C(O1)CN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-5-(Aminomethyl)-3-bromoisoxazole typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the bromine atom and the Boc-protected aminomethyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of Boc-Protected Aminomethyl Group: The final step involves the introduction of the Boc-protected aminomethyl group. This can be done using a nucleophilic substitution reaction where the aminomethyl group is introduced, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O).

Industrial Production Methods

Industrial production of N-Boc-5-(Aminomethyl)-3-bromoisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-5-(Aminomethyl)-3-bromoisoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while deprotection reactions yield the free amine.

Scientific Research Applications

N-Boc-5-(Aminomethyl)-3-bromoisoxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-5-(Aminomethyl)-3-bromoisoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected aminomethyl group can be deprotected to yield the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-5-bromoindole: Similar in structure but with an indole ring instead of an isoxazole ring.

    N-Boc-5-hydroxy-l-proline: Contains a Boc-protected amino group and a hydroxyl group, but with a proline backbone.

Uniqueness

N-Boc-5-(Aminomethyl)-3-bromoisoxazole is unique due to its isoxazole ring structure, which imparts distinct chemical properties compared to other Boc-protected compounds

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